molecular formula C6H8N2O3 B8807184 Ethyl 2-cyano-2-formamidoacetate

Ethyl 2-cyano-2-formamidoacetate

Cat. No. B8807184
M. Wt: 156.14 g/mol
InChI Key: JNHUPRPJKQAYQT-UHFFFAOYSA-N
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Patent
US05591742

Procedure details

A stirred solution of ethyl 2-cyano-2-(formylamino)acetate J. Org. Chem., 1979, 44, 3835; 0.47 g, 0.003 mol), acrylonitrile (1.2 ml, 0.018 mol) and trifluoroacetic acid (0.02 ml, 0.0003 mol) in 1,2-dichloroethane (4 ml) was heated under reflux for 3 days. The solvent was removed by evaporation under vacuum, the residue dissolved in dichloromethane (30 ml) and the resulting solution washed with saturated aqueous sodium bicarbonate solution (30 ml). The aqueous phase was washed with dichloromethane (30 ml) and the organic solutions then combined, dried (MgSO4) and evaporated under vacuum. Chromatography of the residue on silica gel (12 g), eluting with dichloromethane:methanol (100:1), followed by crystallisation from acetone: hexane, gave the title compound as a colourless solid (0.12 g, 21%), m.p. 114°-116° C. Found: C,56.89; H,4.75; N,22.08. C9H9N3O2 requires C,56.54; H,4.75; N,21.98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
0.02 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
21%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([NH:9][CH:10]=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[C:12](#[N:15])[CH:13]=[CH2:14].FC(F)(F)C(O)=O>ClCCCl>[NH2:2][C:1]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N:9][CH:10]=[CH:14][C:13]=1[C:12]#[N:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C(=O)OCC)NC=O
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0.02 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane (30 ml)
WASH
Type
WASH
Details
the resulting solution washed with saturated aqueous sodium bicarbonate solution (30 ml)
WASH
Type
WASH
Details
The aqueous phase was washed with dichloromethane (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
WASH
Type
WASH
Details
Chromatography of the residue on silica gel (12 g), eluting with dichloromethane:methanol (100:1)
CUSTOM
Type
CUSTOM
Details
followed by crystallisation from acetone

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=CC1C#N)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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